苯基4-((1-(噻吩-2-基)环戊烷甲酰胺)甲基)哌啶-1-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

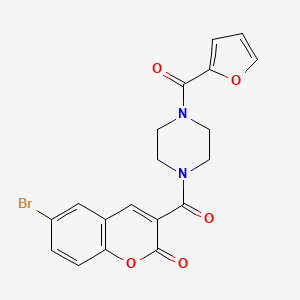

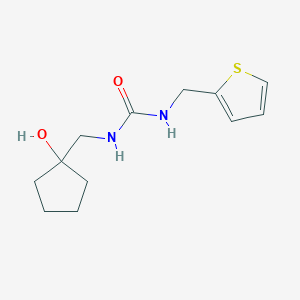

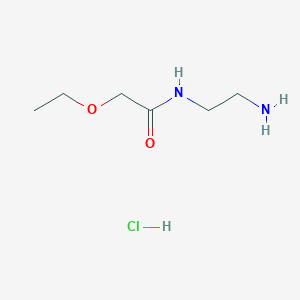

Phenyl 4-((1-(thiophen-2-yl)cyclopentanecarboxamido)methyl)piperidine-1-carboxylate is a compound that appears to be related to a class of chemicals that have been studied for their central nervous system activity, sigma receptor affinity, and potential therapeutic applications. The compound's structure suggests it is a piperidine derivative with a cyclopentanecarboxamide moiety and a thiophene group, which may contribute to its biological activity.

Synthesis Analysis

The synthesis of related 1-arylcyclohexylamines has been reported, where compounds were prepared by various procedures, including the replacement of a cyano group with a phenyl group using phenylmagnesium bromide . In a similar vein, novel 4-phenylpiperidinyl and 4-phenylpiperazinylalkyl 1-phenylcyclopentanecarboxylates were synthesized and evaluated for their affinity at sigma receptors, indicating that the synthesis of such compounds involves careful manipulation of the piperidine ring and its substituents .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For example, the absolute configuration of certain 3-methyl-4-phenylpiperidine derivatives was determined using X-ray diffraction, revealing the stereochemistry and orientation of substituents on the piperidine ring . This information is crucial for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives can be inferred from studies where piperidine rings were modified through alkylation and reductive amination, followed by reduction to give alcohol derivatives, and further methylation to yield methyl ether derivatives . These reactions demonstrate the versatility of the piperidine scaffold in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their structural features. For instance, the introduction of fluorine atoms and benzyloxy groups has been shown to enhance the potency of certain piperidine-based inhibitors of factor Xa and platelet aggregation . Computational studies of related compounds indicate suitable physicochemical properties, drug-likeness, and good oral bioavailability .

科学研究应用

可溶性环氧化酶抑制剂

Thalji等人(2013年)对可溶性环氧化酶的1-(1,3,5-三嗪基)哌啶-4-羧酰胺抑制剂的研究突出了三嗪杂环对药效和选择性的重要性,苯基取代降低了清除率并增强了口服暴露。这项研究有助于了解用于治疗应用的强效和选择性抑制剂的结构要求(Thalji et al., 2013)。

抗结核活性

Jeankumar等人(2013年)对噻唑-氨基哌啶杂合物的研究揭示了一系列具有有希望的抗结核活性的化合物,展示了这些结构在设计新的抗结核药物中的潜力。这项研究为利用混合分子对抗结核分枝杆菌提供了见解(Jeankumar et al., 2013)。

合成和抗癌潜力

Kambappa等人(2017年)对新型N-(4-甲基-3-((4-(吡啶-3-基)嘧啶-2-基)氨基)苯基)哌啶-4-羧酰胺衍生物的研究探讨了它们的合成和抗血管生成作用。这项研究表明了这些化合物在抗癌疗法中的潜力,通过它们抑制血管生成和与DNA相互作用的能力(Kambappa et al., 2017)。

抗分枝杆菌活性

Kumar等人(2008年)描述了一种原子经济和立体选择性的合成方法,合成了对结核分枝杆菌具有显著体外和体内活性的螺环哌啶-4-酮。这项研究强调了螺环哌啶-4-酮在开发结核病新治疗方法中的多功能性(Kumar et al., 2008)。

双重功能抗血栓药物

de Candia等人(2009年)对氟代苄氧基苯基哌啶-4-羧酰胺作为因子Xa和血小板聚集抑制剂的研究引入了一类具有双重抗血栓功能的化合物。这突显了开发更有效的减少副作用的血栓形成治疗方法的潜力(de Candia et al., 2009)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

phenyl 4-[[(1-thiophen-2-ylcyclopentanecarbonyl)amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3S/c26-21(23(12-4-5-13-23)20-9-6-16-29-20)24-17-18-10-14-25(15-11-18)22(27)28-19-7-2-1-3-8-19/h1-3,6-9,16,18H,4-5,10-15,17H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMCHYOELQJJEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3CCN(CC3)C(=O)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl 4-((1-(thiophen-2-yl)cyclopentanecarboxamido)methyl)piperidine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(carbamoylamino)-N-[cyano(3,4-dichlorophenyl)methyl]propanamide](/img/structure/B2500542.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide](/img/structure/B2500549.png)

![2-[[3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide](/img/structure/B2500550.png)

![2-[(2,5-dimethylbenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2500554.png)

![2,3-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2500556.png)